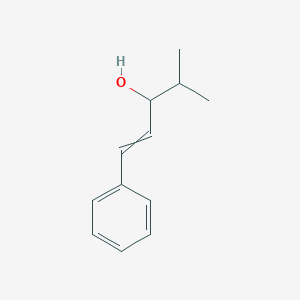

4-Methyl-1-phenylpent-1-en-3-ol

Description

4-Methyl-1-phenylpent-1-en-3-ol (CAS 68426-07-3) is a secondary alcohol with a phenyl-substituted pentenol backbone. Its molecular formula is C₁₂H₁₈O, with a molar mass of 178.27 g/mol . The compound features:

- A phenyl group at position 1.

- A double bond between carbons 1 and 2 (α,β-unsaturated system).

- A hydroxyl group at position 3.

- A methyl branch at position 4.

Properties

CAS No. |

143697-96-5 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-methyl-1-phenylpent-1-en-3-ol |

InChI |

InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10,12-13H,1-2H3 |

InChI Key |

DBZFJCXQJLIGCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: 4-Methyl-1-phenylpent-1-en-3-one

Reduction: 4-Methyl-1-phenylpentan-3-ol

Substitution: 4-Methyl-1-phenylpent-1-en-3-chloride

Scientific Research Applications

4-Methyl-1-phenylpent-1-en-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 4-Methyl-1-phenylpent-1-en-3-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond allows for participation in addition reactions, which can modify the compound’s structure and function.

Comparison with Similar Compounds

Phenyl-Substituted Analogs

Key Findings :

- The ketone analog (E)-2-Methyl-1-phenylpent-1-en-3-one is synthesized via aldol condensation, while the alcohol derivative 2-Methyl-1-phenylpentan-3-ol is obtained through enantioselective reduction .

- The α,β-unsaturated system in this compound enhances electrophilic reactivity compared to its saturated counterpart.

Non-Phenyl Analogs

Key Findings :

Ketone and Hybrid Derivatives

Key Findings :

- The ketone derivative 4-Methyl-1-phenyl-3-pentanone is synthesized via MnO₂ oxidation of its alcohol precursor, highlighting the reversibility of alcohol-ketone interconversions .

- Hybrid structures like 3-Methyl-1-penten-4-yn-3-ol combine alkynes and alcohols, enabling applications in polymer chemistry and catalysis .

Physicochemical and Reactivity Trends

- Polarity: Phenyl-substituted alcohols (e.g., this compound) exhibit lower water solubility due to the hydrophobic phenyl group compared to non-phenyl analogs .

- Reactivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.